
Nona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-2,4,6,8-tetraenal, also known as retinal or retinaldehyde, is a polyene chromophore. It is a crucial compound in the visual cycle of many organisms, including humans. Retinal is the aldehyde form of vitamin A and plays a significant role in the process of vision by binding to proteins called opsins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4,6,8-tetraenal can be achieved through the oxidative cleavage of carotenoids such as beta-carotene. This reaction is typically catalyzed by enzymes like beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase . The reaction conditions often involve the presence of oxygen and specific enzymes to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of beta-carotene from natural sources, followed by its enzymatic conversion to retinal. This process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: Retinal can be oxidized to retinoic acid, a biologically active form of vitamin A.
Reduction: It can be reduced to retinol, another form of vitamin A.
Isomerization: Retinal can undergo isomerization to form different geometric isomers, such as 9-cis-retinal and 11-cis-retinal
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Isomerization reactions often require light or heat to facilitate the conversion .
Major Products Formed
The major products formed from these reactions include retinoic acid, retinol, and various isomers of retinal, each with distinct biological functions .
Wissenschaftliche Forschungsanwendungen
Nona-2,4,6,8-tetraenal has numerous applications in scientific research:
Chemistry: It is used as a model compound to study polyene chromophores and their photophysical properties.
Biology: Retinal is essential in the study of vision and visual phototransduction.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinol: The alcohol form of vitamin A, which can be oxidized to retinal.
Retinoic Acid: The carboxylic acid form of vitamin A, derived from the oxidation of retinal.
Beta-Carotene: A precursor to retinal, which can be cleaved to produce two molecules of retinal.
Uniqueness
Nona-2,4,6,8-tetraenal is unique due to its role in the visual cycle and its ability to undergo isomerization, which is critical for vision. Unlike retinol and retinoic acid, retinal directly participates in the phototransduction process, making it indispensable for vision .
Eigenschaften
CAS-Nummer |
41855-41-8 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C9H10O/c1-2-3-4-5-6-7-8-9-10/h2-9H,1H2 |
InChI-Schlüssel |
IEMJWMDAYSVSKR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


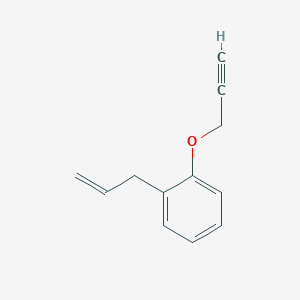
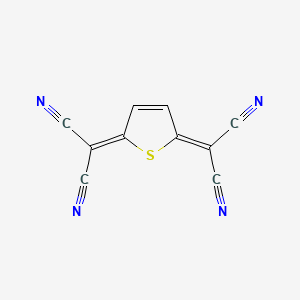
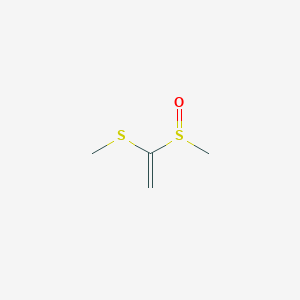

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
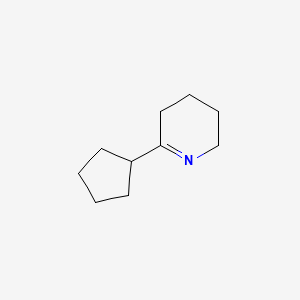

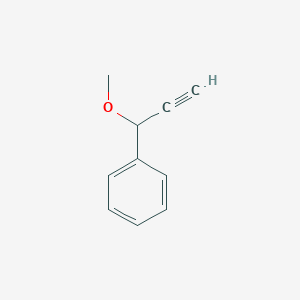
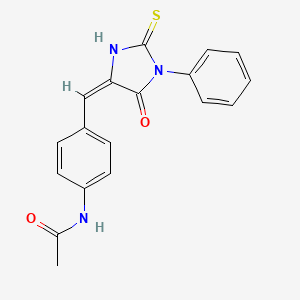

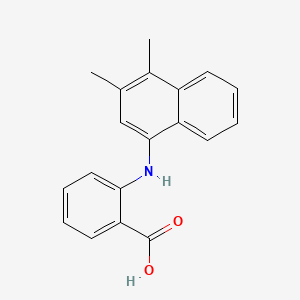

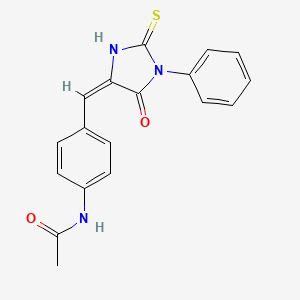
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
